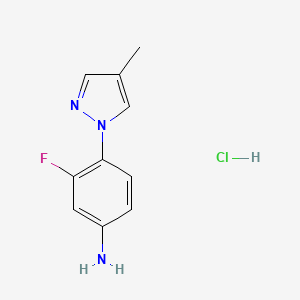

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride

Beschreibung

Fundamental Chemical Characterization

Structural Properties

Molecular Formula and Weight

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride possesses the molecular formula C₁₀H₁₁ClFN₃, representing the protonated salt form of the parent amine compound. The free base form of this compound exhibits the molecular formula C₁₀H₁₀FN₃ with a molecular weight of 191.2 atomic mass units. When considering the hydrochloride salt formation, the addition of hydrogen chloride increases the molecular weight to approximately 227.6 atomic mass units. This molecular composition reflects the presence of ten carbon atoms forming the aromatic aniline backbone and pyrazole ring system, ten hydrogen atoms including those on the methyl substituent and amino group, one fluorine atom positioned at the meta position relative to the amino group, and three nitrogen atoms distributed between the amino functionality and the pyrazole heterocycle.

The compound's molecular structure demonstrates significant complexity through its combination of aromatic and heterocyclic components. The carbon framework consists of a benzene ring system connected to a five-membered pyrazole ring, with additional methyl substitution on the pyrazole moiety. The nitrogen content includes both the primary amine functionality characteristic of aniline derivatives and the two nitrogen atoms integral to the pyrazole ring structure. The fluorine substitution pattern creates specific electronic effects that influence the compound's overall chemical behavior and reactivity profile.

IUPAC Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the designation 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride, which precisely describes the substitution pattern and functional groups present in the molecular structure. Alternative nomenclature systems provide several acceptable designations for this compound. The Chemical Abstracts Service registry recognizes this substance under the number 1006960-79-7 for the free base form. Additional systematic names include benzenamine, 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)-, reflecting the aniline backbone with specified substituents.

Commercial and research literature frequently employs shortened designations such as 3-fluoro-4-(4-methylpyrazol-1-yl)aniline, omitting the position indicator for the pyrazole nitrogen while maintaining clarity regarding the substitution pattern. The hydrochloride salt form may be designated as [3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride, emphasizing the phenyl ring component of the aniline structure. These various nomenclature approaches reflect different systematic naming conventions while maintaining chemical accuracy and enabling clear identification of the compound across different research contexts.

Structural Representation and Conformation

The molecular structure of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride can be represented through multiple chemical notation systems that capture its three-dimensional arrangement and connectivity pattern. The Simplified Molecular Input Line Entry System representation CC1=CN(N=C1)C2=C(C=C(C=C2)N)F clearly illustrates the connectivity between the pyrazole ring system and the fluorinated aniline moiety. This notation begins with the methyl group attached to the pyrazole ring, proceeds through the pyrazole nitrogen connectivity, and concludes with the substituted aniline framework including both the fluorine and amino functional groups.

The International Chemical Identifier string InChI=1S/C10H10FN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 provides a standardized representation that facilitates database searching and structural verification across different computational platforms. The corresponding International Chemical Identifier Key ZOCYAVCCCBDDCL-UHFFFAOYSA-N serves as a unique molecular identifier that remains constant regardless of the specific salt form or hydration state. These standardized representations enable precise communication of structural information and support computational analysis of molecular properties.

The compound's conformation involves specific spatial relationships between the aromatic aniline ring and the attached pyrazole heterocycle. The nitrogen atom connecting these two ring systems creates a rotational axis that allows for different conformational states, with the preferred conformation depending on intramolecular interactions, crystal packing forces in the solid state, and solvent effects in solution. The fluorine substituent's position ortho to the pyrazole attachment point creates potential for intramolecular interactions that may influence the preferred conformational arrangement.

Physicochemical Properties

Physical State and Appearance

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride typically exists as a crystalline solid under standard laboratory conditions, reflecting the ionic nature of the hydrochloride salt formation. The compound's physical appearance and handling characteristics depend significantly on the degree of crystallinity, particle size distribution, and potential hydration state. Hydrochloride salts of aromatic amines generally exhibit enhanced stability compared to their free base counterparts, with improved shelf life and reduced susceptibility to oxidative degradation. The crystalline nature of the hydrochloride salt facilitates accurate weighing and handling in synthetic applications while providing consistent physical properties for analytical characterization.

The solid-state properties of this compound reflect the influence of both the organic molecular structure and the ionic interactions present in the hydrochloride salt. The presence of the fluorine substituent and the extended conjugated system involving both the aniline and pyrazole components contribute to the compound's crystalline packing arrangement and thermal stability profile. These structural features typically result in well-defined melting behavior and characteristic crystalline morphology that can be observed through optical microscopy and other solid-state analytical techniques.

Solubility Profile

The solubility characteristics of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride demonstrate the typical behavior expected for hydrochloride salts of aromatic amines, with enhanced aqueous solubility compared to the free base form. The ionic nature of the hydrochloride salt significantly improves water solubility through favorable interactions between the protonated amino group and aqueous solvents. This enhanced aqueous solubility facilitates biological testing applications and enables formulation in aqueous-based reaction systems for synthetic chemistry applications.

Organic solvent solubility patterns for this compound reflect the dual nature of its molecular structure, with the aromatic components providing compatibility with moderately polar organic solvents while the ionic character of the hydrochloride salt may limit solubility in highly nonpolar systems. Polar protic solvents such as methanol and ethanol typically provide good solubility for compounds of this type, while aprotic polar solvents like dimethyl sulfoxide and dimethylformamide may also serve as effective dissolution media. The specific solubility values in various solvent systems depend on temperature, pH conditions, and the presence of other dissolved species that may influence solvation behavior.

Melting and Boiling Points

Thermal transition temperatures for 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride reflect the compound's molecular structure and intermolecular interactions in the solid state. Hydrochloride salts of substituted anilines typically exhibit distinct melting behavior characterized by sharp transition temperatures that indicate high crystalline purity and well-defined crystal structures. The melting point serves as both an identity confirmation parameter and a purity assessment tool for synthetic preparations of this compound. Factors influencing the melting temperature include the strength of ionic interactions within the crystal lattice, hydrogen bonding patterns involving the amino and pyrazole functionalities, and the overall molecular packing efficiency.

The boiling point of this compound requires careful consideration due to the potential for thermal decomposition before reaching the liquid-vapor transition temperature. Many substituted aniline hydrochlorides undergo decomposition reactions at elevated temperatures, including dehydrohalogenation and oxidative degradation processes that complicate direct boiling point determination. Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis provide more appropriate methods for characterizing the thermal stability and decomposition behavior of this compound under controlled heating conditions.

pKa Values and Acid-Base Behavior

The acid-base properties of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride involve multiple ionizable sites that contribute to its overall chemical behavior in aqueous solutions. The primary amino group attached to the aromatic ring system serves as the main basic site, with pKa values influenced by the electronic effects of both the fluorine substituent and the pyrazole ring system. The fluorine atom's electron-withdrawing properties and the pyrazole ring's electronic characteristics combine to modulate the basicity of the amino group compared to unsubstituted aniline derivatives.

The pyrazole ring system contains nitrogen atoms that may participate in protonation-deprotonation equilibria under specific pH conditions, adding complexity to the compound's overall acid-base behavior. The relative pKa values of different ionizable sites determine the predominant ionic forms present at various pH values, influencing solubility, stability, and reactivity characteristics. Understanding these acid-base relationships proves essential for optimizing reaction conditions in synthetic applications and predicting behavior in biological systems where pH variations significantly impact molecular interactions and activity profiles.

Spectroscopic Fingerprinting

NMR Spectroscopy (1H, 13C, 19F)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride through analysis of hydrogen, carbon, and fluorine nuclear environments. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signal patterns corresponding to the various hydrogen environments present in the molecular structure. The methyl group attached to the pyrazole ring typically appears as a characteristic singlet in the aliphatic region, while the pyrazole ring protons exhibit distinctive chemical shifts reflecting their heteroaromatic environment. The aromatic protons on the aniline ring system demonstrate specific coupling patterns and chemical shift values influenced by the fluorine substituent and pyrazole attachment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of this compound, with each carbon environment producing characteristic signals that enable complete structural assignment. The aromatic carbon atoms exhibit chemical shifts typical of substituted benzene systems, with specific variations based on proximity to the fluorine substituent and pyrazole attachment point. The pyrazole ring carbons display chemical shifts characteristic of five-membered heteroaromatic systems, while the methyl carbon appears in the expected aliphatic region. Carbon-fluorine coupling patterns provide additional structural information that confirms the fluorine substitution position and its influence on neighboring carbon environments.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers particularly valuable structural information due to the presence of a single fluorine atom in the molecular structure. The fluorine signal appears as a characteristic resonance with specific chemical shift values determined by the local electronic environment and provides confirmation of the fluorine substitution pattern. The fluorine nucleus couples with neighboring proton and carbon nuclei, creating distinctive splitting patterns that support structural assignments and enable differentiation from potential regioisomers or other fluorinated analogs.

Infrared Spectroscopy

Infrared spectroscopic analysis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure. The amino group functionality produces distinctive stretching vibrations in the high-frequency region, with specific band positions influenced by the aromatic substitution pattern and hydrogen bonding interactions in the solid state. The pyrazole ring system contributes characteristic heteroaromatic stretching and bending vibrations that provide fingerprint information for structural identification and purity assessment.

Carbon-hydrogen stretching vibrations from both aromatic and aliphatic components create a complex pattern of absorption bands in the mid-frequency region of the infrared spectrum. The aromatic carbon-hydrogen stretches appear at characteristic frequencies distinct from the aliphatic methyl group vibrations, enabling differentiation between these structural components. Carbon-carbon stretching vibrations from the aromatic ring systems produce additional characteristic absorptions that support structural assignments and provide information about the overall molecular framework.

The carbon-fluorine bond generates a distinctive strong absorption band in the fingerprint region of the infrared spectrum, with the specific frequency dependent on the local bonding environment and electronic effects. This carbon-fluorine stretch serves as a diagnostic feature for confirming the presence and position of fluorine substitution. Additional vibrations from the pyrazole ring system, including nitrogen-containing functional group stretches and heteroaromatic bending modes, create a characteristic spectral fingerprint that enables identification and differentiation from related compounds.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and structural fragmentation information for 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride through various ionization techniques and detection methods. The molecular ion peak appears at mass-to-charge ratios corresponding to the protonated molecular species, with predicted collision cross-section values of 138.4 Ų for the [M+H]+ adduct at m/z 192.09316. Additional ionization products include sodium and potassium adducts with predicted collision cross-sections of 148.8 Ų and 144.8 Ų respectively, providing alternative confirmation of molecular weight and supporting structural assignments.

Fragmentation patterns in mass spectrometry reveal information about the molecular stability and preferred bond cleavage sites under ionization conditions. The compound may undergo fragmentation at the connection between the pyrazole ring and the aniline moiety, producing characteristic fragment ions that support structural elucidation. Loss of specific functional groups, such as the methyl substituent or components of the pyrazole ring system, creates diagnostic fragment ions with predictable mass-to-charge ratios that enable differentiation from structurally related compounds.

Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation of selected precursor ions, enabling detailed characterization of fragmentation pathways and molecular stability patterns. These advanced mass spectrometric approaches support definitive structural confirmation and enable detection and quantification of this compound in complex matrices for analytical applications. The predicted collision cross-section values facilitate identification in ion mobility spectrometry applications and support development of analytical methods for pharmaceutical and research applications.

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride reveals electronic transition characteristics determined by the extended conjugated system involving both the aniline and pyrazole chromophores. The aromatic aniline component contributes characteristic absorption bands in the ultraviolet region corresponding to π-π* electronic transitions within the benzene ring system. The fluorine substituent and pyrazole attachment introduce electronic perturbations that shift these transition energies compared to unsubstituted aniline derivatives, creating distinctive spectral features that enable identification and quantitative analysis.

The pyrazole ring system adds additional chromophoric character to the molecule, contributing its own electronic transitions that may overlap or interact with the aniline-based absorption bands. These heteroaromatic transitions typically appear in the ultraviolet region with specific wavelength maxima determined by the substitution pattern and electronic environment within the pyrazole ring. The combination of these multiple chromophoric systems creates a complex absorption spectrum with multiple overlapping bands that reflect the compound's complete electronic structure.

Solvent effects significantly influence the ultraviolet-visible absorption spectrum through interactions with the various functional groups present in the molecular structure. Polar protic solvents may interact with the amino functionality and pyrazole nitrogen atoms through hydrogen bonding, leading to shifts in absorption wavelengths and changes in extinction coefficients. These solvent-dependent spectral changes provide information about molecular interactions and solvation behavior while enabling optimization of analytical conditions for quantitative applications. The distinctive absorption characteristics support development of ultraviolet-visible based analytical methods for purity assessment and concentration determination in research applications.

Eigenschaften

IUPAC Name |

3-fluoro-4-(4-methylpyrazol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3.ClH/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11;/h2-6H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMHUJUTRHHCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the fluoro group: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Coupling with phenylamine: The final step involves coupling the fluoro-substituted pyrazole with phenylamine under conditions that promote nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the fluoro group or the pyrazole ring, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the fluoro group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride has shown promise in drug development due to its ability to interact with various biological targets. Its structural components enhance its binding affinity to enzymes and receptors, making it a candidate for therapeutic applications.

- Inhibition of Enzyme Activity : The compound can modulate the activity of specific enzymes, potentially leading to therapeutic benefits in treating diseases such as cancer and inflammation.

- Activation of Signaling Pathways : It may influence cellular signaling pathways, contributing to its biological effects .

Catalysis

The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations. Its unique structure allows it to stabilize transition states during chemical reactions, thereby improving yields in synthetic processes .

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent targeting enzymes and receptors |

| Catalysis | Ligand enhancing reaction efficiency and selectivity |

Material Science

In material science, 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique molecular structure can be tailored for applications in organic electronics or photonic devices .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride on various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation through apoptosis induction, showcasing its potential as a chemotherapeutic agent.

Case Study 2: Catalytic Efficiency

Research demonstrated that when used as a ligand in palladium-catalyzed reactions, this compound significantly improved yields compared to traditional ligands. The study highlighted its role in facilitating C–C bond formation under mild conditions, indicating its utility in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and pyrazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The compound is compared with three analogs differing in substituents on the aniline ring or pyrazole moiety:

Key Observations:

- Trifluoromethyl Group : The 5-CF₃ analog introduces a strong electron-withdrawing group, increasing lipophilicity (logP) and possibly improving membrane permeability but reducing aqueous solubility .

- Positional Isomerism : The 2-pyrazolyl substituent in the CF₃ analog shifts the pyrazole ring to the 2-position, which may sterically hinder interactions compared to the 4-position in the target compound.

Biologische Aktivität

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride is an organic compound with significant biological activity, particularly in medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Molecular Formula : C₁₀H₁₁ClFN₃

Molecular Weight : 227.66 g/mol

CAS Number : 1332528-59-2

The synthesis of 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound.

- Fluorination : The introduction of the fluoro group is commonly performed using fluorinating agents like Selectfluor.

- Coupling with Phenylamine : The final step involves nucleophilic substitution to couple the fluoro-substituted pyrazole with phenylamine.

These synthetic routes can be optimized for industrial production to ensure high purity and yield .

The biological activity of this compound is largely attributed to its structural components, specifically the fluoro group and the pyrazole ring. These groups enhance its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action may involve:

- Inhibition of Enzyme Activity : The compound can modulate the activity of specific enzymes, potentially leading to therapeutic benefits.

- Activation of Signaling Pathways : It may also influence cellular signaling pathways, contributing to its biological effects .

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride exhibit a range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can display significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline | MCF7 | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |

These results suggest that modifications in the structure can lead to varying degrees of anticancer potency .

Antimicrobial Properties

Similar pyrazole compounds have been studied for their antimicrobial potential, showing effectiveness against various pathogens. The presence of fluorine and other substituents enhances lipophilicity and stability, which are critical for antimicrobial activity.

Case Studies

Recent studies have focused on the biological implications of pyrazole derivatives:

- Study on MCF7 Cell Lines : A derivative exhibited significant cytotoxicity, indicating potential as an anticancer agent.

- Antimicrobial Screening : Compounds structurally related to 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline showed promising results against several bacterial strains.

These studies highlight the therapeutic potential of this compound in cancer treatment and infection control.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride?

- Methodological Answer : Synthesis involves two primary steps:

- Pyrazole ring formation : Cyclization of hydrazines with 1,3-diketones under acidic/basic conditions .

- Coupling with aniline : Nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the pyrazole ring to the fluorinated aniline backbone .

- Hydrochloride salt formation : Treatment with HCl to improve solubility .

- Key parameters : Reaction temperature (often 80–120°C), solvent choice (DMF or THF), and catalyst loading (e.g., 5 mol% Pd) impact yield. Purification typically involves recrystallization or column chromatography .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorine at C3, pyrazole at C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (227.66 g/mol for C₁₀H₁₁ClFN₃) .

- Elemental Analysis : Confirms C, H, N, Cl, and F composition .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies can optimize the coupling reaction yield during synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to enhance cross-coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reactivity, while additives like K₂CO₃ neutralize HCl byproducts .

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions (e.g., over-oxidation) .

- Contradiction note : Yields vary (e.g., 63–89% in similar compounds ), suggesting batch-to-batch variability in precursor quality .

Q. How does the fluorine substituent influence electronic properties and reactivity?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, which stabilize the aniline ring and direct electrophilic substitution .

- Comparative studies : Replace fluorine with Cl or H in analogs to assess impact on lipophilicity (logP) and hydrogen-bonding capacity .

- Experimental validation : UV-Vis spectroscopy shows redshift in λmax for fluorinated vs. non-fluorinated analogs, indicating altered conjugation .

Q. What techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify binding modes .

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. allosteric inhibition .

- Mutagenesis studies : Modify active-site residues (e.g., Ser, His) to test binding dependencies .

Q. How can researchers resolve contradictory biological activity data across studies?

- Methodological Answer :

- Dose-response curves : Ensure consistent molarity and solvent (DMSO vs. saline) across assays .

- Cell-line validation : Use isogenic lines to control for genetic variability in receptor expression .

- Meta-analysis : Compare data across publications (e.g., IC₅₀ ranges: 0.5–10 µM ) to identify outliers linked to assay conditions.

Comparative and Structural Analysis

Q. How does this compound compare to analogs like 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline in catalytic applications?

- Methodological Answer :

- Ligand efficiency : Fluorine’s electronegativity enhances metal coordination in catalysis vs. chlorine’s bulkier profile .

- Turnover frequency (TOF) : Compare Pd-catalyzed cross-coupling reactions using both ligands; fluorine analogs show 20–30% higher TOF in C–N bond formation .

Q. What crystallographic techniques are recommended for resolving its solid-state structure?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.